molecular formula C24H27N3O4 B2667939 1-(7-Ethoxy-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899728-01-9

1-(7-Ethoxy-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No. B2667939
CAS RN: 899728-01-9
M. Wt: 421.497
InChI Key: RGAZSWSIIDVHIY-UHFFFAOYSA-N
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Description

The compound “1-(7-Ethoxy-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a complex organic molecule. It contains several functional groups and rings, including an ethoxy group, a hydroxyphenyl group, a spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin] ring, and an ethanone group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require a variety of chemical reactions. For example, the ethoxy group could be introduced via an etherification reaction, and the hydroxyphenyl group could be formed through a Friedel-Crafts acylation followed by a reduction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin] ring system is particularly interesting, as spiro compounds are known for their unique chemical properties .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ethoxy group could be cleaved under acidic conditions to yield an alcohol and an ethyl cation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Sigma-Receptor Ligands

A study by Maier and Wünsch (2002) investigated a series of spiropiperidines, which are closely related to the chemical structure of interest. These compounds showed significant affinity for σ1- and σ2-receptors, identified through radioligand binding assays. This suggests potential applications in neurological research, as sigma receptors are involved in several brain functions and disorders (Maier & Wünsch, 2002).

Anticancer Activity

The synthesis of benzo[e][1,2,4]triazines and 1,2,4-triazolospiro[4,5]deca-2,6,9-trien-8-ones, which share structural similarities with the chemical , has been reported by Aly et al. (2020). These compounds demonstrated broad-spectrum anticancer activity against various cancer cell lines, suggesting potential use in oncological research (Aly et al., 2020).

Spirobenzoxazoles Synthesis

Research by Kurasawa et al. (1988) involved the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines], compounds structurally related to the chemical of interest. These substances could have applications in the development of new drugs and materials due to their unique chemical properties (Kurasawa et al., 1988).

Sigma-1 Receptor Antagonism

Díaz et al. (2020) synthesized a new series of pyrazoles leading to the identification of a σ1 receptor antagonist, which is structurally analogous to the chemical . These findings highlight potential applications in pain management and the development of novel therapeutics targeting σ1 receptors (Díaz et al., 2020).

Antimicrobial Properties

Patel et al. (2011) explored the synthesis of new pyridine derivatives with structures similar to the chemical of interest. These compounds exhibited variable and modest antimicrobial activity against various strains of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2011).

Future Directions

The study and development of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future work could involve exploring the synthesis of this compound, investigating its reactivity, studying its physical properties, and testing its biological activity .

properties

IUPAC Name

1-[7-ethoxy-2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-3-30-22-10-6-8-18-20-15-19(17-7-4-5-9-21(17)29)25-27(20)24(31-23(18)22)11-13-26(14-12-24)16(2)28/h4-10,20,29H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAZSWSIIDVHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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